molecular formula C17H18N2O4 B11511388 N-(4-acetamidophenyl)-3,5-dimethoxybenzamide

N-(4-acetamidophenyl)-3,5-dimethoxybenzamide

Cat. No.: B11511388
M. Wt: 314.34 g/mol
InChI Key: YYTXSLFWIFLNDW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-acetamidophenyl)-3,5-dimethoxybenzamide is an organic compound that belongs to the class of benzamides This compound is characterized by the presence of an acetamido group attached to a phenyl ring, which is further substituted with two methoxy groups at the 3 and 5 positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-acetamidophenyl)-3,5-dimethoxybenzamide typically involves the following steps:

    Acetylation of 4-aminophenol: The starting material, 4-aminophenol, is acetylated using acetic anhydride in the presence of a base such as pyridine to form 4-acetamidophenol.

    Formation of 3,5-dimethoxybenzoic acid: This intermediate is synthesized by methoxylation of benzoic acid using dimethyl sulfate and a base like sodium hydroxide.

    Amidation Reaction: The final step involves the reaction of 4-acetamidophenol with 3,5-dimethoxybenzoic acid in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to yield this compound.

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent choice, and reaction time, to maximize yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: N-(4-acetamidophenyl)-3,5-dimethoxybenzamide can undergo oxidation reactions, typically involving reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones.

    Reduction: Reduction of the compound can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of amines or alcohols.

    Substitution: The methoxy groups in the compound can be substituted by nucleophiles under appropriate conditions, such as using strong bases or nucleophilic reagents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Sodium hydride (NaH), nucleophilic reagents like thiols or amines

Major Products Formed

    Oxidation: Quinones

    Reduction: Amines, alcohols

    Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

N-(4-acetamidophenyl)-3,5-dimethoxybenzamide has diverse applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the study of reaction mechanisms and kinetics.

    Biology: The compound’s structure allows it to interact with biological macromolecules, making it useful in the study of enzyme inhibition and protein-ligand interactions.

    Industry: It can be used in the production of specialty chemicals and materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism by which N-(4-acetamidophenyl)-3,5-dimethoxybenzamide exerts its effects depends on its interaction with molecular targets. For instance, if used as an enzyme inhibitor, it may bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis. The methoxy and acetamido groups can form hydrogen bonds and hydrophobic interactions with the target, stabilizing the compound’s binding.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-acetamidophenyl)-3,4-dimethoxybenzamide
  • N-(4-acetamidophenyl)-3,5-dihydroxybenzamide
  • N-(4-acetamidophenyl)-3,5-dimethylbenzamide

Uniqueness

N-(4-acetamidophenyl)-3,5-dimethoxybenzamide is unique due to the specific positioning of the methoxy groups, which can influence its chemical reactivity and biological activity. Compared to its analogs, the 3,5-dimethoxy substitution pattern may confer distinct electronic and steric properties, affecting its interaction with molecular targets and its overall stability.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and unique characteristics

Properties

Molecular Formula

C17H18N2O4

Molecular Weight

314.34 g/mol

IUPAC Name

N-(4-acetamidophenyl)-3,5-dimethoxybenzamide

InChI

InChI=1S/C17H18N2O4/c1-11(20)18-13-4-6-14(7-5-13)19-17(21)12-8-15(22-2)10-16(9-12)23-3/h4-10H,1-3H3,(H,18,20)(H,19,21)

InChI Key

YYTXSLFWIFLNDW-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)NC(=O)C2=CC(=CC(=C2)OC)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.